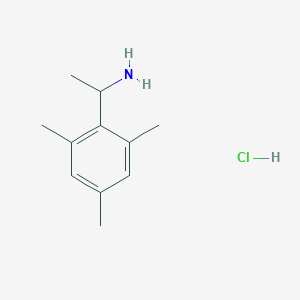

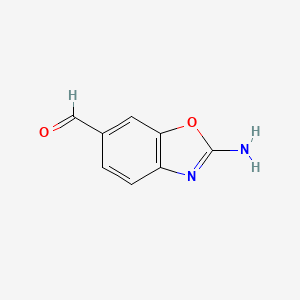

2-Amino-1,3-benzoxazole-6-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

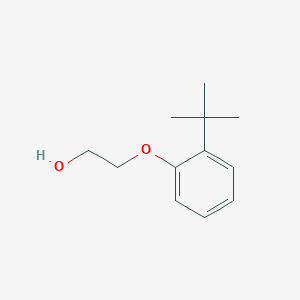

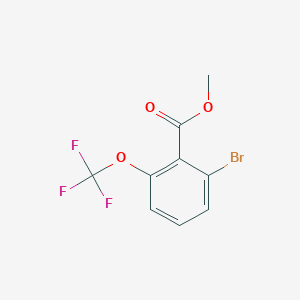

2-Amino-1,3-benzoxazole-6-carbaldehyde is a chemical compound with the molecular formula C8H6N2O2 . It has a molecular weight of 162.15 . The compound is solid in physical form . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of benzoxazole derivatives, including this compound, has been extensively studied. A common method involves a condensation reaction between 2-aminophenol and aldehydes . This reaction can produce 2-aryl benzoxazole derivatives in good yield . Various catalysts and reaction conditions have been explored to optimize the synthesis process .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6N2O2/c9-8-10-6-2-1-5(4-11)3-7(6)12-8/h1-4H, (H2,9,10) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis

Benzoxazole derivatives, including this compound, have been used as starting materials for different mechanistic approaches in drug discovery . They exhibit a high possibility of broad substrate scope and functionalization, offering several biological activities .Physical and Chemical Properties Analysis

This compound has a molecular weight of 162.15 . It is a solid compound that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .科学的研究の応用

Synthesis of Benzoheterocyclic Compounds

One application involves the preparation of benzoheterocyclic carbaldehydes, including 2-amino-substituted benzothiazole, benzoxazole, and benzimidazole derivatives. This process starts with the methyl-substituted 2-aminobenzoheterocycle, undergoing a series of reactions to introduce the aldehyde functionality, highlighting the compound's role in constructing heterocyclic frameworks with potential biological activities (Luzzio & Wlodarczyk, 2009).

Catalyst in Organic Synthesis

Another significant application is in catalysis, where 2-Amino-1,3-benzoxazole-6-carbaldehyde derivatives are used in the synthesis of benzoxazole derivatives. For instance, Ag@TiO2 nanocomposites have been utilized as catalysts for the efficient synthesis of benzoxazole derivatives under mild conditions, showcasing the compound's role in facilitating organic reactions (Maleki et al., 2015).

Fluorescent Probes and Sensors

The compound also finds applications in the development of fluorescent probes and sensors. A study described the synthesis of a new, highly fluorescent amino acid derivative from 3-nitro-L-tyrosine and 1H-indole-3-carbaldehyde, demonstrating the potential of this compound derivatives in creating molecules with desirable photophysical properties for biological imaging and sensing applications (Guzow et al., 2001).

Antimicrobial Activity

Derivatives of this compound have been explored for their antimicrobial properties. A study synthesized a series of 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole derivatives and tested them for antibacterial and antifungal activities, indicating the compound's relevance in developing new antimicrobial agents (Phatangare et al., 2013).

Drug Discovery and Material Science

Furthermore, this compound and its derivatives play a crucial role in drug discovery and material science due to the benzoxazole moiety's bioactive and photophysical properties. The scaffold is a subject of extensive research aimed at synthesizing new compounds with potential therapeutic or material applications, as highlighted in a review focusing on the synthetic strategies and applications of different benzoxazole derivatives (Rajasekhar, Maiti, & Chanda, 2017).

Safety and Hazards

The safety information for 2-Amino-1,3-benzoxazole-6-carbaldehyde includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .

将来の方向性

The synthesis and applications of benzoxazole derivatives, including 2-Amino-1,3-benzoxazole-6-carbaldehyde, continue to be areas of active research. Recent advances have focused on developing more efficient synthetic methodologies and exploring the compound’s potential in various biological systems . Future research may continue to explore these areas, as well as investigate the compound’s mechanism of action and potential therapeutic applications.

作用機序

Mode of Action

Benzoxazoles, a class of compounds to which 2-amino-1,3-benzoxazole-6-carbaldehyde belongs, are known to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Benzoxazoles have been reported to display antifungal activity, suggesting they may interfere with pathways essential for fungal growth .

Result of Action

Related benzoxazole compounds have been reported to exhibit antifungal activity .

特性

IUPAC Name |

2-amino-1,3-benzoxazole-6-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c9-8-10-6-2-1-5(4-11)3-7(6)12-8/h1-4H,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUQYLMVOVYMYOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C=O)OC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(E)-(3-bromo-4-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B6351225.png)

![N-[(E)-1-(2,5-difluorophenyl)ethylideneamino]-4-methylbenzenesulfonamide](/img/structure/B6351228.png)

![N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(phenylmethoxycarbonylamino)phenyl]propanoic acid](/img/structure/B6351230.png)

![1-(4-Bromophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carbaldehyde](/img/structure/B6351262.png)

![7-Iodo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B6351269.png)